(1-Methylisoquinolin-8-yl)methanamine
Overview
Description
(1-Methylisoquinolin-8-yl)methanamine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C11H12N2, and it has a molecular weight of 172.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylisoquinolin-8-yl)methanamine can be achieved through several methods. One common approach involves the reaction of isoquinoline with methylamine under specific conditions. Another method includes the use of ethyl bromoacetate or benzyl bromide with isoquinoline in the presence of a solvent like acetone . These reactions typically occur at room temperature and may require catalysts or specific pH conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methylisoquinolin-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions often require specific conditions, such as controlled temperature and pH, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1-Methylisoquinolin-8-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the growth of cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-8-ylmethanamine: This compound is structurally similar but lacks the methyl group at the 1-position.
8-Isoquinolinemethanamine: Another similar compound with slight variations in the molecular structure.
Uniqueness
(1-Methylisoquinolin-8-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group at the 1-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1-methylisoquinolin-8-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-11-9(5-6-13-8)3-2-4-10(11)7-12/h2-6H,7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPINQEFQTOZHEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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